molecular formula C6H10N4O B6176966 4-hydrazinyl-6-(methoxymethyl)pyrimidine CAS No. 1250551-30-4

4-hydrazinyl-6-(methoxymethyl)pyrimidine

Cat. No. B6176966
CAS RN: 1250551-30-4
M. Wt: 154.2
InChI Key:
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Description

“4-hydrazinyl-6-(methoxymethyl)pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent research . For instance, a series of 4,6-dihydrazone pyrimidine derivatives containing the pyridine moiety were synthesized, structurally characterized, and evaluated in vitro for their antitumor activity .


Molecular Structure Analysis

The molecular structure of “4-hydrazinyl-6-(methoxymethyl)pyrimidine” is represented by the InChI code 1S/C7H12N4O/c1-5-9-6 (4-12-2)3-7 (10-5)11-8/h3H,4,8H2,1-2H3, (H,9,10,11) . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often attributed to their structural resemblance to the nucleotide base pair of DNA and RNA . This allows them to interact with biological systems in a variety of ways, influencing a range of pharmacological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydrazinyl-6-(methoxymethyl)pyrimidine involves the reaction of 4,6-dichloropyrimidine with methoxymethylamine followed by hydrazine hydrate.", "Starting Materials": [ "4,6-dichloropyrimidine", "methoxymethylamine", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4,6-dichloropyrimidine is reacted with excess methoxymethylamine in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature for several hours.", "Step 2: The resulting intermediate is then treated with hydrazine hydrate in ethanol at reflux temperature for several hours.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration and washed with ethanol and water.", "Step 4: The crude product is purified by recrystallization from ethanol to obtain pure 4-hydrazinyl-6-(methoxymethyl)pyrimidine." ] }

CAS RN

1250551-30-4

Product Name

4-hydrazinyl-6-(methoxymethyl)pyrimidine

Molecular Formula

C6H10N4O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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